2-Iodo-5-(methylamino)phenol
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Overview
Description
2-Iodo-5-(methylamino)phenol is an aromatic organic compound that belongs to the class of iodophenols It is characterized by the presence of an iodine atom and a methylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-(methylamino)phenol typically involves the iodination of 5-(methylamino)phenol. One common method is the electrophilic halogenation of phenol with iodine. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like iodine monochloride (ICl) to facilitate the iodination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-(methylamino)phenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the phenol ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.
Scientific Research Applications
2-Iodo-5-(methylamino)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-5-(methylamino)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methylamino group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Iodophenol: Similar in structure but lacks the methylamino group.
5-Methylaminophenol: Similar in structure but lacks the iodine atom.
2-Iodo-4-(methylamino)phenol: An isomer with the iodine and methylamino groups in different positions.
Uniqueness
2-Iodo-5-(methylamino)phenol is unique due to the specific positioning of the iodine and methylamino groups on the phenol ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and other related compounds .
Properties
Molecular Formula |
C7H8INO |
---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
2-iodo-5-(methylamino)phenol |
InChI |
InChI=1S/C7H8INO/c1-9-5-2-3-6(8)7(10)4-5/h2-4,9-10H,1H3 |
InChI Key |
ORQAAVIXVZAOKD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)I)O |
Origin of Product |
United States |
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